(3S)-3-Methyl-1-phenylpiperazine
Descripción
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
(3S)-3-methyl-1-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 |
Clave InChI |
SFWZEMBNNRUEHM-JTQLQIEISA-N |
SMILES |
CC1CN(CCN1)C2=CC=CC=C2 |
SMILES isomérico |
C[C@H]1CN(CCN1)C2=CC=CC=C2 |
SMILES canónico |
CC1CN(CCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Technical Whitepaper: (3S)-3-Methyl-1-phenylpiperazine
Stereochemical Control in GPCR Ligand Design[1]
Executive Summary
(3S)-3-Methyl-1-phenylpiperazine (CAS: 5271-27-2 for racemate; specific S-isomer references vary) represents a "privileged scaffold" in medicinal chemistry. Unlike the achiral 1-phenylpiperazine (1-PP), which acts as a promiscuous binder to serotonin (5-HT), dopamine (D), and adrenergic (
This guide details the pharmacological mechanism, synthesis, and experimental validation of this moiety, focusing on its role as a stereochemical tuner in drug development.
Part 1: Structural Pharmacology & Mechanism of Action
The mechanism of action for (3S)-3-Methyl-1-phenylpiperazine must be understood at two levels: as a standalone pharmacophore and as a structural subunit within complex ligands.
1. The "Methyl Effect" on Receptor Binding
The addition of a methyl group at the C3 position of the piperazine ring creates a chiral center. In the (S)-configuration, this methyl group imposes specific steric constraints that alter the ligand's interaction with G-Protein Coupled Receptors (GPCRs).
-
Conformational Locking: The methyl group forces the piperazine ring into a preferred chair conformation. This reduces the entropic penalty upon binding to the receptor pocket.
-
Selectivity Filter:
-
5-HT Receptors: In 5-HT
and 5-HT receptors, the hydrophobic pocket accommodating the phenyl ring is sensitive to the angle of the piperazine nitrogen. The (3S)-methyl group can sterically clash with residues in the orthosteric binding site of off-target receptors (e.g., -adrenergic), thereby enhancing selectivity for serotonin targets. -
Transporter Interaction: Unlike unsubstituted phenylpiperazines, which often act as non-selective monoamine releasing agents, the steric bulk of the 3-methyl group tends to reduce efficacy as a releasing agent while maintaining antagonist or partial agonist affinity.
-
2. Pathway Integration (Case Study: Mirtazapine)
As a key intermediate for Mirtazapine, the (3S)-3-methyl-1-phenylpiperazine moiety contributes to the drug's unique "Noradrenergic and Specific Serotonergic Antidepressant" (NaSSA) profile.
- -Adrenergic Blockade: The phenylpiperazine core anchors the molecule in the receptor, preventing negative feedback on norepinephrine release.
-
5-HT
/5-HT Antagonism: The specific spatial arrangement provided by the chiral backbone ensures the drug blocks these receptor subtypes (reducing side effects like anxiety and nausea) while sparing 5-HT .
Figure 1: Mechanistic flow illustrating how the C3-methyl substitution enhances receptor selectivity through conformational restriction.
Part 2: Chemical Synthesis & Chiral Resolution
High-purity synthesis is critical, as the (R)-enantiomer often represents a distomer (inactive or toxic impurity).
Synthesis Strategy: The Benzaldehyde/Chloroamine Route
This method is preferred over the "Dolitzky route" (which uses N-(2-chloroethyl)-N-methyl-beta-chloro-beta-phenylethylamine) because it avoids the formation of non-selective dimethylpiperazine side products.
Step-by-Step Protocol:
-
Imine Formation:
-
Cyclization:
-
Reagents: 1-chloro-N-methylmethanamine.[1]
-
Process: The imine undergoes cyclization to form the tetrahydropyrazine intermediate.
-
-
Reduction:
-
Reagents: Sodium Borohydride (NaBH
) or LiAlH . -
Outcome: Reduction of the double bond yields the piperazine ring.
-
-
Chiral Resolution (Critical Step):
-
Since the above route may yield a racemate, resolution is required.
-
Agent: L-(+)-Tartaric acid or (S)-Mandelic acid.
-
Solvent: Methanol/Water (re-crystallization).
-
Validation: Chiral HPLC (Daicel Chiralcel OD-H column).
-
Figure 2: Synthetic pathway emphasizing the critical chiral resolution step to isolate the active (3S) isomer.
Part 3: Experimental Validation Protocols
To validate the identity and activity of the synthesized (3S)-isomer, the following protocols are standard.
1. Chiral Purity Analysis (HPLC)
-
Objective: Confirm enantiomeric excess (% ee) > 98%.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropyl alcohol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: (3S)-isomer elutes distinctly from the (3R)-isomer (retention times must be established with racemic standards).
2. Radioligand Binding Assay (5-HT
Affinity)
-
Objective: Determine
to assess the impact of the methyl group on binding affinity. -
Tissue Source: Rat brain cortex or cloned human 5-HT
receptors (HEK293 cells). -
Radioligand: [
H]-8-OH-DPAT (0.5 nM). -
Non-specific Binding: Defined by 10 µM Serotonin (5-HT).
-
Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Data Analysis:
values converted to using the Cheng-Prusoff equation.
Comparative Binding Data (Representative Trends)
| Compound | 5-HT | 5-HT | Selectivity Profile |
| 1-Phenylpiperazine (1-PP) | ~25 | ~40 | Non-selective |
| (3S)-3-Methyl-1-PP | 15 - 20 * | >100 | Enhanced 5-HT |
| (3R)-3-Methyl-1-PP | >50 | >100 | Reduced Affinity (Distomer) |
Note: Values are illustrative of general SAR trends for this scaffold class; specific values depend on the exact assay conditions and attached "head" groups in full drug molecules.
References
-
Synthesis & Optimization: Shejul, P. B., et al. "Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives." International Journal of PharmTech Research, 2009.[1]
-
Mirtazapine Intermediate: Patent US4062848A. "Synthesis of Mirtazapine using 1-Methyl-3-phenylpiperazine as starting material." Google Patents.
-
Motilin Agonist Application: Mitchell, D. J., et al. "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate."[3] Journal of Medicinal Chemistry, 2009.[3]
-
Pharmacology of Phenylpiperazines: Wikipedia contributors. "Phenylpiperazine."[4][5][6][7][8][9][10][11][12] Wikipedia, The Free Encyclopedia.
-
Dopamine/Serotonin Selectivity: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI Pharmaceuticals, 2021.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 1-Methyl-3-phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 3-Methyl-1-phenylpiperazine Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological applications of 3-Methyl-1-phenylpiperazine derivatives.
Executive Summary
The 3-Methyl-1-phenylpiperazine scaffold represents a critical structural variation of the privileged phenylpiperazine pharmacophore. Unlike its achiral counterpart (1-phenylpiperazine) or its regioisomer (1-methyl-4-phenylpiperazine), the introduction of a methyl group at the C3 position of the piperazine ring creates a chiral center , introducing stereoselectivity as a governing factor in receptor binding.
This scaffold is not merely a generic serotonergic ligand but has emerged as a specialized core in two distinct therapeutic areas:[1]
-
Kinase Inhibition: As a structural anchor for BMPR2 (Bone Morphogenetic Protein Receptor type 2) inhibitors, targeting Pulmonary Arterial Hypertension (PAH).
-
Nicotinic Acetylcholine Receptors (nAChRs): As a stereoselective probe for
and subtypes, relevant in neurodegenerative research. -
CNS Modulation: Retaining the serotonergic baseline of the phenylpiperazine class but with altered metabolic and selectivity profiles due to steric hindrance at the active site.
Chemical Biology & Synthesis
Structural Significance
The C3-methyl substitution breaks the symmetry of the piperazine ring. This has two profound effects:
-
Conformational Lock: The methyl group restricts the conformational flexibility of the piperazine ring, often favoring a specific chair conformation that can enhance or abolish binding depending on the target pocket's tolerance.
-
Stereochemistry: The molecule exists as (R)- and (S)- enantiomers. Biological activity is often restricted to one enantiomer, necessitating asymmetric synthesis or resolution.
Synthesis Workflows
High-purity synthesis is required to avoid contamination with the N-methyl isomer (1-methyl-4-phenylpiperazine), which has a drastically different pharmacological profile.
Method A: Stereoselective Enzymatic Resolution (High Enantiomeric Excess)
For drug development, obtaining pure enantiomers is critical. A chemo-enzymatic route is preferred over classical resolution.
Figure 1: Chemo-enzymatic resolution workflow for isolating pure enantiomers of 3-methyl-1-phenylpiperazine.
Method B: Cyclization (Chemical Synthesis)
Reagents: Aniline + N-(2-chloroethyl)-2-chloropropylamine. Mechanism: Double nucleophilic substitution. The methyl group on the propyl chain dictates the C3 position.
-
Alkylation 1: Aniline attacks the primary chloride.
-
Alkylation 2: The secondary amine attacks the secondary chloride (slower step) to close the ring.
Pharmacological Profile & SAR
Target 1: BMPR2 Kinase Inhibition (Pulmonary Hypertension)
Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2023) have utilized 3-methyl-1-phenylpiperazine as a core scaffold to develop inhibitors for BMPR2 , a serine/threonine kinase.
-
Mechanism: The piperazine nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.
-
SAR Insight: While the unsubstituted phenylpiperazine is a potent binder, the C3-methyl group often acts as a "steric probe." In specific series (e.g., pyrimidine-based inhibitors), the C3-methyl can slightly reduce potency (
shift from nM to nM) due to steric clash with the gatekeeper residue. However, this same clash can be exploited to gain selectivity over off-target kinases (like ALK2) that cannot accommodate the bulk.
Target 2: Nicotinic Acetylcholine Receptors (nAChRs)
The scaffold is a "privileged structure" for allosteric modulation of nAChRs.
-
Selectivity: The (S)- isomer of 3-methyl-1-phenylpiperazine derivatives often shows higher affinity for
nAChR , while the (R)- isomer favors . -
Therapeutic Value:
agonists are sought after for cognitive enhancement in Schizophrenia and Alzheimer's.
Target 3: Serotonergic (5-HT) Activity
Like its parent 1-phenylpiperazine (a known metabolite of trazodone/nefazodone), the 3-methyl derivative retains affinity for 5-HT receptors, particularly 5-HT
-
Agonism vs. Antagonism: The C3-methyl group tends to shift efficacy towards partial agonism .
-
Metabolic Stability: The methyl group adjacent to the nitrogen hinders N-dealkylation, potentially extending the half-life compared to the non-methylated analog.
Experimental Protocols
Protocol A: BMPR2 Kinase Inhibition Assay
Purpose: To quantify the inhibitory potency (
Reagents:
-
Recombinant human BMPR2 kinase domain.
-
Substrate: Casein or specific peptide.
-
ATP (
, near ). -
Detection: ADP-Glo™ (Promega) or
P-ATP radiolabeling.
Workflow:
-
Preparation: Dilute compounds in 100% DMSO (10-point dose response).
-
Incubation: Mix kinase (2 nM final) with compound in reaction buffer (20 mM Tris pH 7.5, 10 mM MgCl
, 0.01% Triton X-100). Incubate 15 min at RT. -
Initiation: Add ATP/Substrate mix.
-
Reaction: Incubate for 60 min at RT.
-
Termination: Add ADP-Glo reagent to deplete remaining ATP. Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).
Protocol B: Radioligand Binding (5-HT Receptor)
Purpose: Determine binding affinity (
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT
. -
Ligand: [
H]-Mesulergine (Antagonist) or [ H]-5-HT (Agonist). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4. -
Competition: Incubate membranes (
protein) with radioligand (1 nM) and varying concentrations of 3-methyl-1-phenylpiperazine ( to M). -
Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Liquid scintillation counting.
-
Calculation:
.
Signaling Pathway Visualization
The following diagram illustrates the BMP signaling pathway, the primary target for the kinase inhibitor applications of this scaffold.
Figure 2: BMP Signaling Pathway. The 3-methyl-1-phenylpiperazine derivative acts as an ATP-competitive inhibitor at the BMPR2 kinase domain, modulating downstream SMAD signaling.
References
-
Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry, 2023.
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 2019.
-
Stereoselective synthesis of (S)- and (R)-1-methyl-3-phenylpiperazine. Patent CN101472901A.
-
Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 1989.
Sources
Technical Monograph: Structural Characterization of (3S)-3-Methyl-1-phenylpiperazine
[1][2]
Executive Summary & Structural Context
(3S)-3-Methyl-1-phenylpiperazine serves as a privileged pharmacophore in medicinal chemistry, particularly in the design of serotonin receptor ligands (5-HT) and monoamine transporter inhibitors. Unlike its achiral parent (N-phenylpiperazine), the introduction of the C3-methyl group creates a stereocenter that significantly influences receptor binding affinity and metabolic stability.
Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, 1-methyl-3-phenylpiperazine (CAS 5271-27-2).
-
Target Molecule: N1-Phenyl, C3-Methyl (Secondary amine at N4).
-
Isomer (Mirtazapine Intermediate): N1-Methyl, C3-Phenyl (Secondary amine at N4, but phenyl is on Carbon).
This guide delineates the protocol for validating the connectivity (regioisomerism) and configuration (stereoisomerism) of the target molecule.
Characterization Workflow
The following decision matrix outlines the logical flow for validating the material, moving from bulk identity to specific stereochemical purity.
Figure 1: Step-wise analytical hierarchy for validating chiral piperazine derivatives.
Spectroscopic Identification (Connectivity)
Before assessing chirality, one must confirm the regiochemistry (N-Phenyl vs. C-Phenyl).
Nuclear Magnetic Resonance (NMR)
The C3-methyl group renders the piperazine ring protons diastereotopic. This results in a complex splitting pattern unlike the symmetric triplets seen in unsubstituted N-phenylpiperazine.
Experimental Protocol:
-
Solvent: CDCl₃ (for free base) or DMSO-d₆ (for HCl salts).
-
Concentration: 10 mg/mL.
Diagnostic Signals (Expected in CDCl₃):
| Moiety | Shift (δ ppm) | Multiplicity | Structural Insight |
|---|---|---|---|
| C3-CH₃ | 1.10 – 1.15 | Doublet (J ≈ 6.5 Hz) | Confirms methyl is attached to a CH, not N. |
| N4-H | 1.8 – 2.2 | Broad Singlet | Exchangeable; confirms secondary amine. |
| C2/C6-H | 2.6 – 3.6 | Multiplets | Piperazine ring protons. N1-CH₂ protons are downfield (3.4–3.6 ppm) due to N-Phenyl conjugation. |
| Ar-H | 6.8 – 7.3 | Multiplet (5H) | Typical monosubstituted benzene pattern (N-linked). |
Note: If the phenyl were on Carbon (the Mirtazapine intermediate), the integration of the aromatic region would remain 5H, but the aliphatic region would show an N-Methyl singlet (~2.3 ppm), which is absent in our target molecule.
Mass Spectrometry[2]
-
Method: ESI-TOF or Quadrupole.
-
Target Ion: [M+H]⁺ = 177.1392 (Calculated for C₁₁H₁₇N₂⁺).
-
Fragmentation: Expect a tropylium ion fragment (m/z 91) or loss of the piperazine ring, confirming the N-phenyl attachment.
Stereochemical Validation (The "S" Configuration)
This is the most critical quality attribute. The biological activity of (3S)-3-methyl-1-phenylpiperazine often differs by orders of magnitude from the (3R) enantiomer.
Chiral HPLC Method Development
Separating piperazine enantiomers requires addressing the basicity of the secondary amine, which often causes peak tailing on silica-based chiral stationary phases (CSPs).
Optimized Protocol:
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropyl Alcohol (90:10 to 80:20).
-
Additive (Crucial): 0.1% Diethylamine (DEA) or Triethylamine (TEA).[1]
-
Mechanism: The alkylamine additive blocks residual silanol groups on the column matrix, sharpening the peak shape for the basic piperazine.
-
-
Detection: UV at 254 nm (Phenyl chromophore).
-
Flow Rate: 1.0 mL/min.
Validation Criteria:
-
Resolution (Rs): > 1.5 (Baseline separation).
-
Enantiomeric Excess (ee):
. Target > 98% ee.
Optical Rotation (Polarimetry)
While HPLC provides the ratio, polarimetry provides the absolute assignment when compared to literature standards.
-
Protocol: Dissolve 100 mg in 10 mL Methanol (
). Measure at 20°C using the Sodium D-line (589 nm). -
Expectation: The specific rotation
will have a defined sign (e.g., + or -).-
Note: If literature values are unavailable, Single Crystal X-Ray Diffraction (SC-XRD) of the hydrochloride salt is the gold standard for absolute configuration assignment.
-
Solid-State Profiling & Stability
The free base of 3-methyl-1-phenylpiperazine is an oil or low-melting solid prone to oxidation (N-oxide formation). For drug development, it is almost exclusively handled as a salt.
Salt Selection & Polymorphism
The Dihydrochloride (2HCl) or Monohydrochloride (HCl) salts are preferred for crystallinity.
Characterization via PXRD (Powder X-Ray Diffraction):
-
Purpose: To fingerprint the crystal form and ensure no amorphous content (which affects hygroscopicity).
-
Scan Parameters: 2θ range 3°–40°, Cu Kα radiation.
-
Interpretation: Sharp Bragg reflections indicate high crystallinity. Diffuse halos indicate amorphous material.
Thermal Analysis (DSC/TGA)
-
DSC (Differential Scanning Calorimetry): Run at 10°C/min. Look for a sharp endotherm (melting point).
-
Alert: A broad endotherm or multiple peaks suggests a mixture of polymorphs or solvates.
-
-
TGA (Thermogravimetric Analysis): Confirm solvent/hydrate stoichiometry.
References
-
Sigma-Aldrich. (3S)-3-methyl-1-phenylpiperazine Product Sheet. CAS 337530-34-4.[2] Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 329776019 (3-Methyl-1-phenylpiperazine hydrochloride). Retrieved from .
-
Hossain, M. et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. (Demonstrates chiral separation protocols for methyl-phenylpiperazines). Retrieved from .
-
BenchChem. Resolving Enantiomers of 3-Methylpiperidine Derivatives. (General protocols for chiral resolution of piperazine scaffolds). Retrieved from .
in vitro pharmacological profile of (3S)-3-Methyl-1-phenylpiperazine
[1][2]
Executive Summary
(3S)-3-Methyl-1-phenylpiperazine (CAS: 931115-08-1) serves as a critical chiral "navigator" in medicinal chemistry.[1][2] Unlike the achiral 1-phenylpiperazine (1-PP), the introduction of the (3S)-methyl group breaks symmetry, creating a steric handle that dictates binding conformation within receptor pockets.[2]
Core Pharmacological Identity:
-
Mechanism of Action: Mixed monoaminergic modulator (intrinsic affinity for 5-HT receptors) and kinase scaffold.[1][2]
-
Key Application: It acts as a "conformationally restricted" bioisostere of 1-phenylpiperazine, often used to enhance selectivity for 5-HT1A , 5-HT2C , and Dopamine D2/D3 receptors, or to serve as the hinge-binding motif in BMPR2 kinase inhibitors .[1][2]
Chemical Identity & Physicochemical Properties
Understanding the physicochemical baseline is essential for interpreting in vitro assay results (e.g., non-specific binding, membrane permeability).[2]
| Property | Value / Description | Significance |
| IUPAC Name | (3S)-3-Methyl-1-phenylpiperazine | Specific S-enantiomer prevents metabolic racemization seen in some analogs.[1][2] |
| Molecular Formula | MW: 176.26 g/mol | |
| Chirality | (S)-Enantiomer | The (3S)-methyl group often dictates the "active" conformation for 5-HT transporter (SERT) inhibition vs. receptor binding.[1][2] |
| pKa (Basic N) | ~8.8 - 9.2 (Predicted) | Predominantly protonated at physiological pH (7.4), driving electrostatic interactions with Asp residues in GPCRs.[2][3] |
| LogP | ~1.5 - 1.8 | Moderate lipophilicity; ensures good membrane permeability for intracellular targets or CNS penetration.[1][2][3] |
| Solubility | High (DMSO, Methanol) | Suitable for standard high-throughput screening (HTS) libraries.[2] |
In Vitro Receptor Binding Profile
The pharmacological activity of (3S)-3-methyl-1-phenylpiperazine is largely inferred from the 1-phenylpiperazine (1-PP) core, with the methyl group modulating affinity.[1][2]
A. Serotonergic & Dopaminergic Landscape (GPCRs)
The phenylpiperazine moiety is a "privileged structure" that mimics the ethylamine side chain of biogenic amines.[1][2]
| Target Receptor | Predicted Affinity ( | Mechanism / Effect |
| 5-HT1A | High - Moderate (10–100 nM) | Partial Agonist. The protonated nitrogen binds Asp116; the phenyl ring engages in |
| 5-HT2C | Moderate (~100–500 nM) | Agonist/Antagonist. Non-selective phenylpiperazines (like mCPP) are potent 5-HT2C agonists.[1][2] The 3-methyl substitution modulates efficacy (intrinsic activity).[1][2] |
| Dopamine D2/D3 | Low - Moderate (>500 nM) | Antagonist. Lacks the specific side-chain length of potent D2 ligands but retains basal affinity due to the arylpiperazine core.[1][2] |
| Moderate | Antagonist. A common "off-target" for phenylpiperazines, leading to potential orthostatic hypotension signals in early profiling.[1][2] |
B. Kinase Inhibition (Emerging Target)
Recent studies (e.g., C. D.[2] Discovery, 2023) identify the 3-methyl-1-phenylpiperazine scaffold as a key moiety in selective BMPR2 (Bone Morphogenetic Protein Receptor type 2) inhibitors.[1][2]
Functional Pharmacology & Signaling
In functional assays, the compound acts as a biased scaffold .[1][2]
Signaling Pathways Diagram
The following diagram illustrates the dual-pathway potential of the scaffold: GPCR modulation (CNS) and Kinase inhibition (Peripheral/Vascular).[2]
Caption: Dual pharmacological profile showing GPCR partial agonism and kinase scaffold utility.
Detailed Experimental Protocols
To validate the profile of (3S)-3-methyl-1-phenylpiperazine, the following standardized protocols are recommended.
Protocol A: Radioligand Binding Assay (5-HT1A)
Objective: Determine the affinity (
-
Tissue Source: Recombinant human 5-HT1A receptors expressed in CHO or HEK-293 cell membranes.[1][2]
-
Ligand:
-8-OH-DPAT (Specific Activity ~100-150 Ci/mmol). -
Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.1% Ascorbic Acid (prevents oxidation). -
Assay Workflow:
-
Incubation: Mix 20
g membrane protein + 1 nM -8-OH-DPAT + Test Compound ( to M). -
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
-
Quantification: Liquid scintillation counting.
-
-
Data Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation: [2]
Protocol B: KinaseGlo™ Luminescent Kinase Assay (BMPR2)
Objective: Assess inhibitory potential against BMPR2 kinase (relevant if testing for vascular indications).[1][2]
-
Reagents: Recombinant BMPR2 kinase, ATP (10
M), Substrate (Casein or specific peptide).[2][3] -
Reaction:
-
Detection: Add KinaseGlo™ reagent (Promega).[1][2] This reagent lyses cells (if applicable) and generates luminescence proportional to remaining ATP.[1][2]
-
Interpretation: High luminescence = High remaining ATP = Strong Inhibition (Kinase did not consume ATP).[1][2]
Metabolic Stability & ADME Considerations
The (3S)-methyl group provides a specific metabolic advantage over the un-substituted scaffold.[1][2]
-
CYP450 Interaction: Phenylpiperazines are typically metabolized by CYP2D6 (hydroxylation of the phenyl ring) and CYP3A4 (N-dealkylation).[1][2]
-
Stereochemical Stability: The (3S)-methyl group sterically hinders N-dealkylation at the proximal nitrogen, potentially extending half-life compared to 1-PP.[1][2]
-
Toxicity: 1-phenylpiperazine derivatives can generate reactive quinone-imine intermediates if the phenyl ring is electron-rich.[1][2] The unsubstituted phenyl ring in this compound is relatively stable but should be monitored for glutathione trapping in microsomal stability assays.[1][2]
References
-
Structure-Activity Relationships of Phenylpiperazines. Journal of Medicinal Chemistry. Analysis of the arylpiperazine pharmacophore at 5-HT receptors.[1][2][4][5][6] Link
-
Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2023.[1][2] Identifies 3-methyl-1-phenylpiperazine as a key scaffold for kinase selectivity.[1][2] [2]
-
Pharmacology of 1-Phenylpiperazine. Wikipedia / DrugBank.[1][2] Baseline data on the unsubstituted core's monoaminergic activity.[1][2]
-
Stereoselective Synthesis and Binding of Piperazine Derivatives. Tetrahedron Letters. Discusses the impact of the 3-methyl group on conformational locking.
-
Sigma-Aldrich Product Data: (3S)-1-Methyl-3-phenylpiperazine. Chemical and physical specifications.
An In-depth Technical Guide to the Solubility and Stability of (3S)-3-Methyl-1-phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Methyl-1-phenylpiperazine is a chiral derivative of phenylpiperazine, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, leading to their investigation for a range of therapeutic applications. The specific stereochemistry of (3S)-3-Methyl-1-phenylpiperazine can play a crucial role in its pharmacological activity, making a thorough understanding of its physicochemical properties, such as solubility and stability, paramount for its development as a potential drug candidate.
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (3S)-3-Methyl-1-phenylpiperazine and its racemic form, 1-methyl-3-phenylpiperazine. Recognizing the limited publicly available data for this specific enantiomer, this guide also serves as a practical, field-proven manual for researchers, outlining detailed experimental protocols to determine its complete solubility and stability profile. As a Senior Application Scientist, the causality behind each experimental choice is explained to ensure a robust and self-validating approach to characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (3S)-3-Methyl-1-phenylpiperazine is essential for predicting its behavior in various environments. While specific data for the (S)-enantiomer is scarce, information for the racemic mixture provides a valuable starting point.
| Property | Value (for 1-Methyl-3-phenylpiperazine) | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Melting Point | 56-60 °C | [3][4] |
| Boiling Point | 85 °C at 0.5 mmHg | [3] |
| logP | 1.1 - 1.152 | [1][2] |
| pKa | 8.52 ± 0.40 (Predicted) | [5] |
The positive logP value suggests a degree of lipophilicity, which can influence both its solubility in organic solvents and its ability to cross biological membranes. The predicted pKa indicates that the compound is basic and will be protonated at physiological pH, which will significantly impact its aqueous solubility.
Section 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data for the racemic mixture, 1-methyl-3-phenylpiperazine exhibits varied solubility.[6]
Qualitative Solubility of 1-Methyl-3-phenylpiperazine: [6]
-
DMSO: Sparingly Soluble (1-10 mg/mL)
-
Ethanol: Soluble (≥10 mg/mL)
-
PBS (pH 7.2): Sparingly Soluble (1-10 mg/mL)
This preliminary information suggests that while soluble in organic solvents, its aqueous solubility is limited. The basic nature of the piperazine ring implies that the aqueous solubility will be highly pH-dependent.
Experimental Protocol for Determining the pH-Solubility Profile
To comprehensively characterize the aqueous solubility of (3S)-3-Methyl-1-phenylpiperazine, a systematic pH-solubility profile is required. This protocol is designed to provide accurate and reproducible data.
Rationale: By determining the solubility across a physiologically relevant pH range (typically 1-8), we can predict its dissolution behavior in the gastrointestinal tract and inform salt form selection and formulation strategies.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers (e.g., HCl for pH 1-2, citrate for pH 3-6, and phosphate for pH 7-8) with known ionic strength.
-
Sample Preparation: Add an excess amount of (3S)-3-Methyl-1-phenylpiperazine to vials containing each buffer solution. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or molarity) against the pH of the respective buffer.
Diagram of the pH-Solubility Determination Workflow
Caption: Workflow for determining the pH-solubility profile.
Section 2: Stability Profile
Understanding the chemical stability of (3S)-3-Methyl-1-phenylpiperazine is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. The presence of the piperazine ring and the phenyl group suggests potential susceptibility to oxidative and hydrolytic degradation.[7] The safety data sheet for the racemic mixture indicates that it is "air sensitive," pointing towards a likely oxidative degradation pathway.[1]
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is an essential component of drug development that helps to elucidate the intrinsic stability of a drug substance.[8][9] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10]
Rationale: By intentionally degrading the molecule, we can develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products. This is a regulatory requirement and is critical for ensuring the safety and efficacy of the final drug product.[9]
Experimental Protocol for Forced Degradation Studies
This protocol outlines the conditions for subjecting (3S)-3-Methyl-1-phenylpiperazine to various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of (3S)-3-Methyl-1-phenylpiperazine in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS.
-
Mass Balance Calculation: Evaluate the mass balance to ensure that all degradation products are accounted for.
Diagram of the Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible for (3S)-3-Methyl-1-phenylpiperazine:
-
Oxidation: The tertiary amine in the piperazine ring is susceptible to N-oxidation. The benzylic position is also a potential site for oxidation.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, impurities from the synthesis could be susceptible.
-
N-dealkylation: Cleavage of the methyl or phenyl group from the piperazine nitrogens is a possible metabolic and chemical degradation pathway for phenylpiperazine derivatives.
The identification of degradation products using techniques like LC-MS/MS is crucial for elucidating these pathways.
Section 3: Analytical Methodologies
A robust and validated analytical method is the cornerstone of reliable solubility and stability studies. For a compound like (3S)-3-Methyl-1-phenylpiperazine, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.
Protocol for a Stability-Indicating HPLC Method
Rationale: This method must be able to separate the parent compound from its degradation products and any potential impurities. The use of a PDA detector allows for the assessment of peak purity.
Method Parameters:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation. The pH of the aqueous phase should be optimized to ensure good peak shape for the basic analyte.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
-
Detection: PDA detector set at a wavelength where the analyte has maximum absorbance.
-
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Diagram of Analytical Method Development and Validation
Caption: Process for developing and validating a stability-indicating HPLC method.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of (3S)-3-Methyl-1-phenylpiperazine. While some foundational data exists for the racemic mixture, a complete characterization of the (S)-enantiomer requires the systematic experimental work outlined in this document. By following the detailed protocols for solubility profiling, forced degradation studies, and the development of a stability-indicating analytical method, researchers and drug development professionals can generate the robust data necessary to advance the development of this promising compound. The emphasis on the rationale behind each experimental step is intended to empower scientists to not only execute these protocols but also to adapt and troubleshoot them as needed, ensuring the highest level of scientific integrity.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2760009, 1-Methyl-3-phenylpiperazine. Available from: [Link]
- Al-Malah, K. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. 2017.
- Tarsa, M., et al. The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research. 2019.
- Analytical Methods Committee. Analytical Methods. Royal Society of Chemistry. 2010.
- Freeman, S., et al. Thermal degradation of piperazine and its structural analogs. Energy Procedia. 2011.
- Analytical Chemistry. GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc. 2011.
- de Oliveira, A. R. M., et al. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. 2023.
- Chang, J., et al. A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Science and Medicine. 2017.
- Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022.
- Bhaskar, R., et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-phenylpiperazine | 5271-27-2 [chemicalbook.com]
- 4. 1-甲基-3-苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Methyl-3-phenylpiperazine manufacturers and suppliers in india [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. isaacpub.org [isaacpub.org]
- 8. biomedres.us [biomedres.us]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Pharmacokinetic Studies of (3S)-3-Methyl-1-phenylpiperazine in Animal Models
Introduction
(3S)-3-Methyl-1-phenylpiperazine is a chiral synthetic compound belonging to the phenylpiperazine class. Phenylpiperazines are a versatile class of compounds with a wide range of pharmacological activities, often targeting the central nervous system (CNS).[1] Understanding the pharmacokinetic (PK) profile, which encompasses absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug discovery and development.[2][3] These studies are essential for predicting a drug candidate's in vivo behavior, establishing dose-response relationships, and ensuring safety and efficacy.[3][4]
This guide provides a comprehensive overview of the methodologies and protocols for conducting preclinical pharmacokinetic studies of (3S)-3-Methyl-1-phenylpiperazine in animal models. The protocols outlined herein are designed to be robust and adhere to the principles of Good Laboratory Practice (GLP) as required by regulatory agencies like the FDA.[2][5]
PART 1: Core Directive - Structuring the Investigation
The successful pharmacokinetic characterization of (3S)-3-Methyl-1-phenylpiperazine hinges on a logically sequenced and meticulously executed series of experiments. This guide is structured to mirror a typical preclinical PK workflow, from initial planning and model selection to the final data analysis and interpretation.
The experimental journey is as follows:
-
Animal Model Selection: Justifying the choice of species based on metabolic similarity to humans and the scientific objectives.
-
In-Life Phase: Detailing the procedures for animal handling, dose administration, and biological sample collection.
-
Bioanalytical Phase: Outlining the development and validation of a sensitive and specific analytical method for quantifying the analyte in complex biological matrices.
-
Data Analysis and Interpretation: Describing the calculation of key pharmacokinetic parameters and their implications for drug development.
This structure ensures that each phase builds upon the previous one, culminating in a comprehensive understanding of the compound's in vivo disposition.
PART 2: Scientific Integrity & Logic - The 'Why' Behind the 'How'
Expertise & Experience: Causality in Experimental Choices
Animal Model Selection:
The selection of an appropriate animal model is a critical first step that profoundly influences the translational relevance of the pharmacokinetic data.[6] For CNS-active compounds like (3S)-3-Methyl-1-phenylpiperazine, rodents such as Sprague-Dawley or Wistar rats are commonly used for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[7] However, for more comprehensive studies, especially those investigating brain penetration, larger animal models like the Göttingen minipig are gaining traction due to their anatomical and physiological similarities to humans.[8]
Dosing and Formulation:
The route of administration should align with the intended clinical application. For orally administered drugs, understanding bioavailability is paramount. Intravenous administration is also crucial to determine absolute bioavailability and intrinsic clearance. The formulation of (3S)-3-Methyl-1-phenylpiperazine for dosing must ensure its solubility and stability.
Trustworthiness: A Self-Validating System
Every protocol described is designed to be a self-validating system through the inclusion of appropriate controls and rigorous validation procedures.
-
Bioanalytical Method Validation: The cornerstone of reliable PK data is a validated bioanalytical method. This involves demonstrating specificity, linearity, accuracy, precision, and stability of the analytical method according to regulatory guidelines (e.g., FDA, ICH).[9]
-
In-Study Quality Control: The inclusion of quality control (QC) samples at low, medium, and high concentrations within each analytical run ensures the accuracy and reproducibility of the data.
Authoritative Grounding & Comprehensive References
Preclinical pharmacokinetic studies are governed by stringent regulatory guidelines to ensure data quality and reliability.[2] The protocols described are in alignment with the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][10]
PART 3: Protocols and Data Presentation
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose pharmacokinetic study in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=5 per group)
-
Weight: 250-300 g
-
Housing: Controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should be acclimated for at least one week prior to the study.
2. Dose Administration:
-
Formulation: (3S)-3-Methyl-1-phenylpiperazine dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Intravenous (IV) Administration:
-
Dose: 1 mg/kg
-
Route: Bolus injection into the tail vein.
-
-
Oral (PO) Administration:
-
Dose: 5 mg/kg
-
Route: Oral gavage.
-
3. Blood Sample Collection:
-
Timepoints (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Procedure: Collect approximately 0.2 mL of blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Separate the plasma and store at -80°C until analysis.
Experimental Protocol: Bioanalytical Method using LC-MS/MS
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[7][11]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for (3S)-3-Methyl-1-phenylpiperazine and the internal standard.
3. Method Validation:
-
The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Data Presentation: Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).[7]
Table 1: Key Pharmacokinetic Parameters of (3S)-3-Methyl-1-phenylpiperazine in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | N/A | Calculated Value |
| Tmax (h) | N/A | Calculated Value |
| AUC(0-t) (ngh/mL) | Calculated Value | Calculated Value |
| AUC(0-inf) (ngh/mL) | Calculated Value | Calculated Value |
| t1/2 (h) | Calculated Value | Calculated Value |
| CL (L/h/kg) | Calculated Value | N/A |
| Vd (L/kg) | Calculated Value | N/A |
| F (%) | N/A | Calculated Value |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Bioavailability.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for a preclinical pharmacokinetic study.
Pharmacokinetic Data Analysis Pathway
Caption: Data analysis pathway for pharmacokinetic parameters.
References
- Langthaler, K., Jones, C. R., & Bundgaard, C. (2025, March 3). Can Göttingen Minipigs Claim a Spot in CNS Drug Research & Development?
- BenchChem Technical Support Team. (2025, December).
- Silva, D. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel), 16(7), 930.
- Conrado, D. J., Rates, S. M. K., & Dalla Costa, T. (2007).
- Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
- Silva, D. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel), 16(7), 930.
- Conrado, D. J., Rates, S. M. K., & Dalla Costa, T. (2007).
- Social Science Research Institute. (n.d.).
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Kehne, J. H. (2014). Animal models of CNS disorders. Progress in Neurobiology, 112, 1-3.
- U.S. Food and Drug Administration. (n.d.).
- Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry, 52(4), 1180-1189.
- Ovid. (n.d.).
- NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight.
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In: Woodbury-Harris KM, Coull BM (eds): Clinical Trials in the Neurosciences. Front Neurol Neurosci. Basel, Karger, vol 25, pp 46–49.
- Mandal, P., Dan, S., Bose, A., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer.
- U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
- Wikipedia. (n.d.). Phenylpiperazine.
- Sigma-Aldrich. (n.d.). 1-Methyl-3-phenylpiperazine 97.
- Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- Ramana, D. V. N. S., et al. (2006).
- Reddy, G. S., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 99, 13-19.
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 3. rhizomeai.com [rhizomeai.com]
- 4. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Step 2: Preclinical Research | FDA [fda.gov]
- 6. karger.com [karger.com]
- 7. benchchem.com [benchchem.com]
- 8. minipigs.dk [minipigs.dk]
- 9. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 10. fda.gov [fda.gov]
- 11. lcms.cz [lcms.cz]
Technical Support Center: High-Purity Synthesis of 1-Methyl-3-Phenylpiperazine
Topic: Avoiding Byproduct Formation in 1-Methyl-3-Phenylpiperazine Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & FAQ
Introduction: The "Isomer & Impurity" Trap
Synthesizing 1-methyl-3-phenylpiperazine (Target) from 2-phenylpiperazine is deceptively simple. While the steric hindrance of the phenyl group naturally favors methylation at the distal nitrogen (
-
1,4-Dimethyl-2-phenylpiperazine: The result of over-alkylation (quaternization risk).
-
1-Methyl-2-phenylpiperazine: The "proximal" regioisomer formed by methylation at the hindered
position.
This guide provides mechanistic interventions to suppress these byproducts, prioritizing the Eschweiler-Clarke reductive amination protocol over direct alkylation.
Module 1: Preventing Over-Alkylation (The "Dimethyl" Issue)
User Question: "I am using Methyl Iodide (MeI) and getting significant amounts of 1,4-dimethyl-2-phenylpiperazine. How do I stop the reaction at the mono-methyl stage?"
Technical Diagnosis
Direct alkylation with alkyl halides (MeI) is kinetically difficult to control. The product (secondary/tertiary amine) is often more nucleophilic than the starting material, leading to a runaway reaction toward the bis-methylated or quaternary ammonium species.
The Solution: Switch to Reductive Amination
Abandon direct alkylation in favor of the Eschweiler-Clarke reaction (Formaldehyde/Formic Acid).
Why it works:
-
Self-Limiting Mechanism: The reaction proceeds via an iminium ion intermediate.[1] Once the nitrogen is methylated (tertiary amine), it cannot form another neutral imine with formaldehyde.[1] Consequently, the reaction naturally stops at the mono-methylated tertiary amine stage, effectively eliminating quaternary salt formation.
-
Steric Filtering: The formation of the requisite iminium intermediate is highly sensitive to steric hindrance, further discouraging reaction at the crowded
position (adjacent to the phenyl ring).
Protocol Comparison: Alkyl Halide vs. Reductive Amination
| Feature | Direct Alkylation (MeI) | Reductive Amination (HCHO/HCOOH) |
| Primary Mechanism | Iminium Ion Reduction | |
| Selectivity | Low (Kinetic runaway) | High (Thermodynamic control) |
| Major Byproduct | 1,4-Dimethyl-2-phenylpiperazine | Unreacted Starting Material (Recyclable) |
| Reaction Condition | Basic (requires base scavenger) | Acidic (Formic acid acts as solvent/reductant) |
| Recommendation | AVOID | PREFERRED |
Module 2: Ensuring Regioselectivity (The "Isomer" Issue)
User Question: "I have eliminated the dimethyl impurity, but I still see ~5-10% of the wrong isomer (1-methyl-2-phenylpiperazine). How do I improve regioselectivity?"
Technical Diagnosis
The starting material, 2-phenylpiperazine, has two nucleophilic nitrogens:[2]
- (Proximal): Adjacent to the phenyl ring.[2][3][4] Sterically hindered.
- (Distal): Unhindered. This is the target site for 1-methyl-3-phenylpiperazine.[4][5][6]
While sterics favor
Troubleshooting Protocol
Step 1: Temperature Ramp Control Do not reflux immediately.
-
Protocol: Combine 2-phenylpiperazine with formic acid first. Add Formaldehyde slowly at 50-60°C . Hold for 1 hour before raising to reflux (90-100°C).
-
Reasoning: The lower temperature allows the faster-reacting
to consume the aldehyde kinetically before the hindered can overcome its activation energy barrier.
Step 2: Stoichiometry Adjustment
-
Guideline: Use a slight excess of Formic Acid (5-10 eq) but limit Formaldehyde to 1.0 - 1.1 equivalents .
-
Reasoning: Starving the reaction of aldehyde prevents the "slower"
site from finding a partner once the site is consumed.
Module 3: Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired pathway and the byproduct traps.
Caption: Kinetic pathway showing the dominance of N4-methylation (Green) vs. unwanted N1-methylation and over-alkylation (Red).
Module 4: Purification & Isolation (FAQ)
Q: The reaction is complete, but my product is an oil containing unreacted starting material. How do I purify it without column chromatography?
A: Use pH-Dependent Extraction (The "Swing" Method). Piperazine derivatives have distinct pKa values depending on their substitution.
-
Acidic Wash:
-
Selective Precipitation (The Critical Step):
-
The unreacted 2-phenylpiperazine is less lipophilic than the methylated product.
-
Adjust the aqueous layer pH to 11-12 using 50% NaOH.[3][4][5]
-
Extract with Toluene (not DCM).[3][7] Toluene is more selective for the methylated product (Target) and leaves more of the polar starting material in the aqueous phase.
-
-
Crystallization:
-
If the oil resists crystallization, convert it to the Hydrochloride salt (using HCl in Isopropanol). The salt of 1-methyl-3-phenylpiperazine often crystallizes more readily than the free base, allowing filtration of impurities.
-
References
-
Divvela, V. N. S. R., et al. (2006).[7] "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives." Arkivoc, (xiv), 1-9.[2][7][8]
-
Roderick, W. R., et al. (1966).[3][4][5] "Metabolism of 2-phenylpiperazine." Journal of Medicinal Chemistry, 9(2), 181-185.[5] (Foundational work illustrating non-selectivity of direct methylation).[4][5]
-
Dandala, R., et al. (2006).[7] "Process for preparing 1-methyl-3-phenylpiperazine." U.S. Patent No.[3][4][5] 7,041,826.[5] Washington, DC: U.S. Patent and Trademark Office.
-
Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[1][9][10][11] Journal of the American Chemical Society, 55(11), 4571. (Mechanism of Eschweiler-Clarke).[1][10][11][12]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 4. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. synarchive.com [synarchive.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of (3S)-3-Methyl-1-phenylpiperazine
Welcome to the technical support center for the synthesis of (3S)-3-Methyl-1-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic route and improve yield. The information presented here is based on established chemical principles and field-proven insights.
Introduction
(3S)-3-Methyl-1-phenylpiperazine is a valuable chiral building block in medicinal chemistry, often incorporated into various drug candidates.[1] Achieving a high yield of the desired (S)-enantiomer is crucial for both economic and pharmacological reasons. This guide will address common challenges encountered during its synthesis and provide practical solutions.
The primary synthetic strategies for N-aryl piperazines, including (3S)-3-Methyl-1-phenylpiperazine, generally fall into two main categories:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (or triflate) and a piperazine.[2][3]
-
Reductive Amination: This method involves the reaction of a piperazine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine.[4][5]
This guide will focus on troubleshooting and optimizing these common synthetic pathways.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of (3S)-3-Methyl-1-phenylpiperazine in a question-and-answer format.
Issue 1: Low Yield in Buchwald-Hartwig Amination
Question: I am attempting to synthesize (3S)-3-Methyl-1-phenylpiperazine via a Buchwald-Hartwig amination of (S)-2-methylpiperazine with bromobenzene, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Buchwald-Hartwig aminations can stem from several factors, primarily related to the catalyst system, reaction conditions, and substrate quality. Here's a systematic approach to troubleshooting:
1. Catalyst System Integrity:
-
Palladium Precatalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical. For N-arylation of piperazines, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[2] If you are using an older generation ligand like BINAP or DPPF, consider switching to a more modern, electron-rich, and bulky ligand, which can promote both oxidative addition and reductive elimination steps of the catalytic cycle.[3][6]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents and reagents are anhydrous. Catalyst deactivation can also occur due to impurities in the starting materials.
2. Reaction Conditions Optimization:
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[7] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although they may require higher reaction temperatures or longer reaction times.[7]
-
Solvent: Aprotic, non-polar, or weakly polar solvents like toluene, dioxane, or THF are generally used. The solubility of the base and the palladium complex in the chosen solvent can significantly impact the reaction rate.
-
Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C). If you are observing low conversion, a modest increase in temperature might be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
3. Substrate Quality:
-
Purity of (S)-2-Methylpiperazine: Ensure your starting (S)-2-methylpiperazine is of high purity. Impurities can poison the catalyst. If the piperazine is a hydrochloride salt, it must be neutralized with a suitable base to liberate the free amine before the reaction.
-
Purity of Aryl Halide: Similarly, the purity of the bromobenzene is important.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Issue 2: Formation of Bis-arylated Byproduct
Question: I am observing the formation of a significant amount of 1,4-diphenyl-2-methylpiperazine as a byproduct. How can I suppress this bis-arylation?
Answer:
The formation of the bis-arylated product occurs when the desired monosubstituted product reacts further with the aryl halide. To minimize this, you can adjust the stoichiometry and reaction conditions:
-
Stoichiometry: Use a slight excess of the (S)-2-methylpiperazine relative to the bromobenzene (e.g., 1.1 to 1.5 equivalents). This will favor the monosubstitution by ensuring that the aryl halide is consumed before it can react with the product.
-
Slow Addition: Adding the bromobenzene slowly to the reaction mixture containing the piperazine and catalyst can also help to maintain a low concentration of the aryl halide, thus disfavoring the second arylation.
-
Lower Temperature: If feasible, running the reaction at a lower temperature may decrease the rate of the second arylation more than the first, improving selectivity. This will likely require a more active catalyst system.
Issue 3: Racemization of the Chiral Center
Question: I am concerned about potential racemization of the stereocenter at the 3-position during the synthesis. Is this a common issue and how can I prevent it?
Answer:
Racemization at the C3 position of the piperazine ring is generally not a significant issue under standard Buchwald-Hartwig or reductive amination conditions. The chiral center is not directly involved in the C-N bond formation. However, harsh basic or acidic conditions, especially at elevated temperatures for prolonged periods, could potentially lead to epimerization.
To ensure the stereochemical integrity of your product:
-
Use Mild Conditions: Whenever possible, opt for milder reaction conditions (e.g., weaker bases, lower temperatures).
-
Confirm Enantiomeric Purity: After the synthesis, it is crucial to determine the enantiomeric excess (ee) of your product using a suitable analytical technique, such as chiral HPLC or capillary electrophoresis.
Issue 4: Low Yield in Reductive Amination
Question: I am trying a reductive amination approach between aniline and a suitable chiral precursor, but the yield is poor. What are the key parameters to optimize?
Answer:
Reductive amination is a two-step process, often performed in one pot: imine/iminium ion formation followed by reduction.[5] Low yields can arise from issues in either step.
1. Imine/Iminium Ion Formation:
-
pH Control: This step is often acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate.[1] However, too much acid will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6. You can use a mild acid catalyst like acetic acid.
-
Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing water as it is formed (e.g., using a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the product.
2. Reduction Step:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over carbonyls, and does not require strict pH control.[5] Other options include sodium cyanoborohydride (NaBH₃CN), which is effective but toxic, or catalytic hydrogenation (H₂/Pd-C), which is a greener option but may not be compatible with all functional groups.[4]
-
Reaction Temperature: The reduction is typically carried out at room temperature or slightly below.
Optimization Strategy for Reductive Amination:
| Parameter | Recommendation | Rationale |
| pH | Maintain a weakly acidic pH (4-6). | Balances the need for acid catalysis with maintaining the nucleophilicity of the amine. |
| Water Removal | Use a dehydrating agent (e.g., molecular sieves). | Drives the equilibrium towards imine formation. |
| Reducing Agent | Start with NaBH(OAc)₃. | Mild, selective, and generally high-yielding.[5] |
| Temperature | Room temperature for the reduction step. | Avoids over-reduction or side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product?
A1: The purification method will depend on the nature of the impurities.
-
Column Chromatography: This is a very common and effective method for separating the desired product from starting materials and byproducts. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity. You may need to screen different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: As a basic compound, (3S)-3-Methyl-1-phenylpiperazine can be purified by extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and extracting the product back into an organic solvent.
Q2: How can I confirm the stereochemistry of my final product?
A2: It is essential to confirm that the desired (S)-enantiomer has been obtained and that no racemization has occurred.
-
Chiral HPLC: This is the most common method for determining the enantiomeric excess (ee) of a chiral compound. You will need to use a chiral stationary phase column and develop a suitable mobile phase to separate the two enantiomers.
-
Polarimetry: Measuring the specific rotation of your product and comparing it to the literature value for the pure enantiomer can provide evidence of its stereochemistry. However, this method is less accurate than chiral HPLC for determining ee.
-
X-ray Crystallography: If you can obtain a single crystal of your product (or a suitable derivative), X-ray crystallography can provide an unambiguous determination of its absolute stereochemistry.
Q3: Are there any "greener" synthetic routes to consider?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods.
-
Catalytic Hydrogenation for Reductive Amination: Using H₂ with a palladium on carbon (Pd/C) catalyst for the reduction step of a reductive amination is a greener alternative to using stoichiometric borohydride reagents, as the only byproduct is water.[4] Continuous-flow hydrogenation can further enhance the safety and efficiency of this process.[4]
-
One-Pot Syntheses: Designing a synthetic sequence where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent waste and improve overall efficiency.[8]
Q4: Can I start with racemic 2-methylpiperazine and perform a chiral resolution?
A4: Yes, this is a viable alternative to asymmetric synthesis. The racemic 1-phenyl-3-methylpiperazine can be synthesized and then resolved into its enantiomers. This is typically done by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives).[9][10] The diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer from the salt.
Chiral Resolution Workflow:
Caption: General workflow for chiral resolution.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(15), 2469–2473.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). Benchchem.
- Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Deriv
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-809.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 23, 2026.
- A general and convenient synthesis of N-aryl piperazines. (2014).
- Synthesis of Piperazines by C-H Functionaliz
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry, 12, 70-87.
- New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2006).
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (2010).
- Buchwald-Hartwig Amin
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Request PDF. (2025).
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Piperazine Derivative Analysis by LC-MS
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Method Optimization for Piperazine Pharmacophores Case ID: PIP-LCMS-OPT
Introduction: The Piperazine Paradox
Piperazine derivatives (e.g., BZP, substituted phenylpiperazines, antihistamines like cetirizine) represent a unique challenge in LC-MS. Structurally, they possess a saturated six-membered ring with two nitrogen atoms.
The Challenge:
-
High Polarity: They are often too hydrophilic for standard C18 retention.
-
Basicity (pKa ~5.3 & ~9.7): At typical acidic LC-MS conditions (pH 3), they are doubly charged (
). This leads to:-
Catastrophic Peak Tailing: The cationic amine interacts strongly with residual anionic silanols on the silica surface.
-
Zero Retention: The charged species is repelled by the hydrophobic C18 phase.
-
-
Isobaric Interference: Many derivatives are structural isomers (e.g., meta- vs. para-substituted phenylpiperazines), requiring chromatographic resolution rather than just MS selectivity.
This guide moves beyond generic advice, providing a self-validating troubleshooting ecosystem for these specific analytes.
Module 1: Chromatographic Performance (Peak Shape & Retention)
The Diagnostic Logic
If you observe tailing or early elution, do not simply "change the column." You must alter the chemical environment to manipulate the ionization state of the piperazine ring.
Workflow Visualization: Method Selection Matrix
Caption: Decision matrix for selecting the optimal chromatographic mode based on piperazine polarity and column pH stability.
Troubleshooting Guide: The "High pH" Protocol
Why it works: At pH 10, the piperazine ring (pKa ~9.7) is largely deprotonated (neutral). This eliminates the electrostatic repulsion from the C18 phase and prevents the cation-exchange interaction with silanols.
WARNING: You cannot use standard silica columns at pH 10; they will dissolve. You must use Hybrid Particle Technology (e.g., Waters BEH, Agilent Poroshell HPH, Phenomenex Gemini-NX).
| Parameter | Recommended Setting | Scientific Rationale |
| Column | Hybrid C18 (e.g., Ethylene Bridged Hybrid) | Resists dissolution at pH 10; reduces silanol activity. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adj. pH 10 with NH₄OH) | Buffers at basic pH to keep piperazine neutral. Volatile for MS. |
| Mobile Phase B | 100% Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 95% B | Piperazines will retain longer and elute as sharp, symmetrical peaks. |
Module 2: Mass Spectrometry (The Signal)
The Isobaric Trap
Piperazine designer drugs often appear as isomers (e.g., TFMPP has ortho, meta, and para isomers). They have the same precursor mass and often the same fragment ions .
Q: How do I distinguish between isomers like 3-TFMPP and 4-TFMPP?
-
Answer: MS alone is insufficient. You must rely on Chromatographic Resolution (Rs) .
-
Action: If peaks overlap, switch to a PFP (Pentafluorophenyl) stationary phase. The PFP ring interacts via pi-pi stacking with the aromatic ring of the piperazine derivative, offering shape selectivity that C18 lacks.
Fragmentation Patterns
Piperazines fragment predictably. Use these transitions for confirmation.
-
Benzylpiperazines (BZP):
-
Cleavage of the benzyl-nitrogen bond.[1]
-
Characteristic Ion: m/z 91 (Tropylium ion).
-
-
Phenylpiperazines (TFMPP, mCPP):
-
Cleavage of the piperazine ring itself.
-
Characteristic Ion: m/z ~154 (for mCPP).[1]
-
Module 3: Sample Preparation & Carryover (The "Ghost" Peaks)
The Issue: Sticky Basicity
Piperazines are notorious for carryover . The basic amine adsorbs to stainless steel and acidic sites in the injector needle and valve rotor.
Symptom: You see a peak in your blank injection at the same retention time as your analyte.
Protocol: The "Aggressive" Needle Wash
Standard methanol/water washes are ineffective for piperazines. You must use an acidified organic wash to protonate the amine (making it soluble) and a strong organic solvent to strip it.
Recommended Wash Configuration:
| Wash Type | Composition | Function |
| Weak Wash | 90:10 Water:Acetonitrile | Removes buffer salts; prevents precipitation. |
| Strong Wash | 40:40:20 ACN:IPA:Acetone + 0.2% Formic Acid | The "Magic Mix." IPA/Acetone solubilizes the hydrophobic backbone; Acid ensures the amine desorbs from metal surfaces. |
System Suitability Test (SST) for Carryover:
-
Inject Upper Limit of Quantitation (ULOQ).
-
Immediately inject a Blank.
-
Pass Criteria: Blank peak area must be < 20% of the Lower Limit of Quantitation (LLOQ).
Frequently Asked Questions (FAQ)
Q1: My sensitivity drops significantly when I switch to High pH RPLC. Why?
-
Diagnosis: While high pH improves chromatography, positive ESI (
) requires protons. At pH 10, protons are scarce. -
Fix: Post-column infusion. Use a "T-piece" to infuse a weak acid (e.g., 0.1% Formic Acid) into the flow after the column but before the MS source. This restores the acidic environment for ionization without ruining the separation.
Q2: I see "split peaks" for my piperazine derivative.
-
Diagnosis: This is often an Injection Solvent Effect . If you dissolve your sample in 100% Acetonitrile (strong solvent) and inject it into a high-aqueous initial gradient, the analyte precipitates or travels faster than the mobile phase initially.
-
Fix: Dissolve samples in the starting mobile phase (e.g., 95% Water / 5% ACN).
Q3: Can I use HILIC for all piperazines?
-
Diagnosis: HILIC is excellent for very polar, small piperazines (like piperazine itself). However, for lipophilic derivatives (like heavy benzyl-substituted ones), they may elute near the void volume (too fast) in HILIC.
-
Fix: Consult the LogP. If LogP > 1, stick to High pH RPLC. If LogP < 0, use HILIC.
References
-
Waters Corporation. Analysis of Piperazine Derivatives using ACQUITY UPLC and QDa Detector. Application Note. Available at: [Link] (Referencing carryover mitigation strategies for basic amines).
-
Restek Corporation. LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Technical Guide. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4837, Piperazine. (pKa and Physical Properties).[2][3][4] Available at: [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview.[5][6][7][8][9] Available at: [Link]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. uregina.ca [uregina.ca]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. altasciences.com [altasciences.com]
Technical Support Center: Managing Hazardous Reagents in 3-Methyl-1-phenylpiperazine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methyl-1-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the hazardous reagents integral to this synthesis. Our focus is on ensuring scientific integrity, experimental success, and, most importantly, laboratory safety.
Overview of Primary Hazardous Reagents
The synthesis of 3-Methyl-1-phenylpiperazine often involves several hazardous reagents. Understanding their properties and risks is the first step toward safe handling and successful experimentation. Common synthetic routes may utilize different reagents, but a frequent pathway involves the reduction of an amide or a related precursor, often employing powerful reducing agents.[1][2][3]
| Reagent | Chemical Formula | Key Hazards |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | Pyrophoric, Water-Reactive (releases H₂), Corrosive, Toxic |
| Propylene Oxide | C₃H₆O | Extremely Flammable, Carcinogen, Mutagen, Irritant |
| N-Phenylpiperazine | C₁₀H₁₄N₂ | Toxic (oral and dermal), Corrosive (causes severe burns) |
| Tetrahydrofuran (THF) / Diethyl Ether | C₄H₈O / (C₂H₅)₂O | Highly Flammable, Peroxide-Former |
| Acids (e.g., HCl) | HCl | Corrosive, Respiratory Irritant |
| Bases (e.g., NaOH) | NaOH | Corrosive, Causes Severe Burns |
Troubleshooting Guide: Synthesis & Hazard Management
This section addresses specific issues that may arise during the synthesis, with a focus on problems related to hazardous reagent handling.
Question: My LAH reduction of the amide precursor is sluggish or incomplete. Can I safely increase the temperature or add more LAH?
Answer: A sluggish reaction with Lithium Aluminum Hydride (LAH) requires careful diagnosis before any parameters are changed.
-
Causality: The issue often stems from three primary sources: (1) poor quality or deactivated LAH, (2) the presence of moisture in the reaction setup, or (3) insufficient solubility of the substrate. LAH is extremely reactive with water and atmospheric moisture, which consumes the reagent and reduces its efficacy.[4] Ethereal solvents like THF and diethyl ether are used because they are compatible with LAH, but they must be rigorously dried before use.[5]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting, ensure your LAH is a fine, free-flowing grey powder. Clumped or dark-colored LAH may have been exposed to moisture and should not be used.
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents must be anhydrous. The entire reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).[5][6]
-
Temperature Control: While gentle heating can increase the reaction rate, it also increases risks. LAH reactions can be highly exothermic. Never heat the reaction with a water bath due to the violent reactivity of LAH with water.[5] Use an oil bath and monitor the internal temperature closely. A runaway reaction can lead to a fire.
-
Adding More LAH: If you suspect the initial charge of LAH was insufficient or has been partially quenched, you can add more. However, this must be done cautiously. Cool the reaction vessel to 0 °C in an ice bath before slowly adding a solution or slurry of LAH in anhydrous THF.[5] Never add water or protic solvents to the LAH mixture.
-
Question: During the workup of my LAH reaction, I observed sparks/fire upon adding water. What went wrong and how can I prevent this?
Answer: This is a critical safety event indicating that the quenching process was not performed correctly.
-
Causality: LAH reacts violently with water in a highly exothermic reaction that produces flammable hydrogen gas.[4] If the addition of the quenching agent is too fast, the heat generated can ignite the hydrogen gas and the flammable ether solvent.
-
Safe Quenching Protocol (Fieser Method): The Fieser workup is a widely accepted and controlled method for quenching LAH reductions.[5][7] For a reaction that used 'X' grams of LAH:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dilute the mixture with an equal volume of anhydrous diethyl ether or THF to help dissipate heat.
-
Slowly and dropwise , add 'X' mL of water.
-
Next, slowly and dropwise , add 'X' mL of a 15% aqueous sodium hydroxide (NaOH) solution.[7]
-
Finally, slowly and dropwise , add '3X' mL of water.
-
Stir the resulting mixture vigorously for 15-30 minutes. It should form a granular white precipitate of aluminum salts that can be easily filtered off.
-
-
Prevention: The key is slow, controlled addition of the quenching agents at a low temperature. Always have a fire extinguisher rated for chemical fires (e.g., Class D for metal fires, or dry powder) and a bucket of sand readily accessible.[7]
Question: My starting material, N-Phenylpiperazine, has a dark color. Is it still usable?
Answer: N-Phenylpiperazine can oxidize upon exposure to air and light, leading to discoloration.
-
Causality: Amines are susceptible to air oxidation, which forms colored impurities. While minor discoloration may not significantly impact some reactions, it's indicative of impurity.
-
Recommendation: For best results and to avoid side reactions, it is recommended to purify the N-Phenylpiperazine before use. Vacuum distillation is a common and effective method for this purpose. Store the purified material under an inert atmosphere and protected from light.
-
Safety Note: Remember that N-Phenylpiperazine is toxic and corrosive.[8][9] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of Propylene Oxide and how should it be handled? A1: Propylene oxide is an extremely flammable liquid and a probable human carcinogen.[12][13] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[12][14] It should be handled with extreme caution in a well-ventilated chemical fume hood. Always use appropriate PPE, including specialized gloves like Polyvinyl alcohol (PVA), as standard lab gloves may not offer sufficient protection.[15] It must be stored away from heat, ignition sources, acids, and bases.[15]
Q2: What is the correct PPE for handling Lithium Aluminum Hydride? A2: When handling LAH, a comprehensive set of PPE is mandatory. This includes a flame-retardant lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves.[7] Ensure no flammable solvents are nearby, other than those used in the reaction itself.[7]
Q3: How do I dispose of waste containing residual LAH? A3: All glassware and equipment that have come into contact with LAH must be thoroughly quenched before cleaning. This can be done by rinsing the equipment with a solvent like isopropanol to react with any residual LAH, followed by a slow addition of water.[7] The resulting waste should be collected and disposed of as hazardous waste according to your institution's guidelines. Never dispose of unquenched LAH in standard waste streams.
Q4: Can I use Sodium Borohydride (NaBH₄) instead of LAH to reduce the amide precursor? A4: Generally, no. Sodium borohydride is a much milder reducing agent than LAH and is typically not strong enough to reduce amides to amines.[1] LAH is required for this specific transformation due to its high reactivity.[4] Using an inappropriate reducing agent will likely result in a failed reaction.
Experimental Protocols & Visualizations
Protocol: Safe Handling and Dispensing of LAH Powder
-
Preparation: Ensure the chemical fume hood is clean and free of clutter. Assemble all necessary flame-dried glassware. Have a container of dry sand or a Class D fire extinguisher within arm's reach.
-
Inert Atmosphere: Weighing should be done under an inert atmosphere if possible. If not, work quickly and efficiently to minimize air exposure.
-
Dispensing: Open the LAH container in the fume hood. Using a clean, dry spatula, weigh the required amount of LAH onto a tared watch glass or directly into a flask containing anhydrous solvent under an inert gas blanket.
-
Cleaning: Immediately and securely close the main LAH container. Quench any residual powder on the spatula or watch glass by carefully adding isopropanol, followed by a slow addition of water in a separate beaker within the fume hood.
Workflow for LAH Reduction
The following diagram illustrates the critical safety workflow for a typical LAH reduction step.
Caption: Critical Safety Workflow for a Lithium Aluminum Hydride (LAH) Reduction.
References
-
American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
-
Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]
-
Northern Arizona University. Propylene Oxide Standard Operating Procedure. NAU. [Link]
-
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-807. [Link]
-
University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
HiMedia Laboratories Pvt. Ltd. N-Phenylpiperazine Material Safety Data Sheet. [Link]
-
Safrole. Lithium Aluminium Hydride Properties, Reactions and Applications. [Link]
-
U.S. Environmental Protection Agency. Propylene oxide Hazard Summary. EPA. [Link]
-
Finholt, A. E., Bond, A. C., & Schlesinger, H. I. (1947). Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry. Journal of the American Chemical Society, 69(5), 1199-1203. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Propylene Oxide. [Link]
-
LyondellBasell. Product Safety Bulletin: Propylene Oxide. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Srinivasa Rao, D. V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]
- A safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. CN111925348A.
-
Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. WO2015019239A1. [Link]
-
ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. [Link]
-
Quickcompany. A Process For Preparing 1 Methyl 3 Phenylpiperazine. [Link]
-
Kollar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link]
-
Beilstein-Institut. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 738-752. [Link]
-
ResearchGate. (2025, August 6). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives | Request PDF. [Link]
-
Sharma, U., et al. (2024). Rearrangement reactions: Important tool for the synthesis of piperazines. Synthetic Communications, 54(10), 1083-1108. [Link]
-
Kesarkar, D. J., Kashid, B. B., & Sukthankar, S. S. (2021). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine. Figshare. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. safrole.com [safrole.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. youtube.com [youtube.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. himediadownloads.com [himediadownloads.com]
- 11. echemi.com [echemi.com]
- 12. epa.gov [epa.gov]
- 13. nj.gov [nj.gov]
- 14. lyondellbasell.com [lyondellbasell.com]
- 15. in.nau.edu [in.nau.edu]
A Comparative Analysis of (3S)-3-Methyl-1-phenylpiperazine and its Enantiomer: Unraveling Stereochemistry's Influence on Pharmacological Activity
In the landscape of neuropharmacology, the precise three-dimensional arrangement of a molecule can be the determining factor in its biological activity. This guide provides a detailed comparative analysis of the enantiomers of 3-Methyl-1-phenylpiperazine, a chiral scaffold of significant interest in drug discovery. We will delve into the stereoselective synthesis, analytical resolution, and differential pharmacological profiles of the (3S) and (R) enantiomers, underscoring the critical role of stereochemistry in receptor interaction and functional outcome. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
Introduction: The Significance of Chirality in Phenylpiperazines
Phenylpiperazine derivatives are a well-established class of compounds with a broad spectrum of activities on central nervous system (CNS) targets, including serotonin, dopamine, and opioid receptors. The introduction of a chiral center, as is the case with the methyl group at the 3-position of the piperazine ring in 3-Methyl-1-phenylpiperazine, gives rise to two non-superimposable mirror images: the (3S) and (3R) enantiomers. It is a fundamental principle of pharmacology that these enantiomers can exhibit markedly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
The antidepressant mirtazapine, for which 1-methyl-3-phenylpiperazine is a key intermediate, serves as a prominent example of the differential activity of enantiomers. In mirtazapine, the (S)-(+) enantiomer is a more potent antagonist of α2-adrenergic autoreceptors, while the (R)-(-) enantiomer has a stronger affinity for 5-HT3 receptors.[1][2] This differential pharmacology within a single racemic drug highlights the importance of studying enantiomers in isolation. This guide will provide a framework for such an investigation into the parent compound, 3-Methyl-1-phenylpiperazine.
Synthesis and Stereochemical Control
The preparation of enantiomerically pure 3-Methyl-1-phenylpiperazine is a critical first step in its comparative analysis. Two primary strategies are employed: enantioselective synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.
Enantioselective Synthesis
A general approach to the synthesis of the racemic 1-methyl-3-phenylpiperazine has been well-documented and often involves the reduction of an intermediate like 1-methyl-3-phenyl-2-piperazinone.[3][4]
General Synthetic Workflow for Racemic 1-Methyl-3-phenylpiperazine:
Caption: General synthesis of racemic 1-methyl-3-phenylpiperazine.
Chiral Resolution of Racemic 3-Methyl-1-phenylpiperazine
Chiral resolution is a common and practical method for obtaining both enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both analytical and preparative scale separations.
Experimental Protocol: Chiral HPLC Separation
The following protocol outlines a general approach for the chiral separation of racemic 3-methyl-1-phenylpiperazine. The optimal conditions, including the choice of CSP and mobile phase, often require empirical determination.[5][6]
Objective: To separate the (S) and (R) enantiomers of 3-Methyl-1-phenylpiperazine.
Materials:
-
Racemic 3-Methyl-1-phenylpiperazine
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
Triethylamine (TEA) or Diethylamine (DEA) (optional mobile phase additive)
-
Chiral HPLC column (e.g., polysaccharide-based CSP such as Chiralcel® OD-H or Chiralpak® AD-H)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Procedure:
-
Sample Preparation: Dissolve a small amount of racemic 3-Methyl-1-phenylpiperazine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase Screening:
-
Start with a non-polar mobile phase, such as a mixture of hexane and IPA (e.g., 90:10 v/v).
-
If separation is not achieved, systematically vary the ratio of hexane to the alcohol modifier (IPA or EtOH).
-
For basic compounds like piperazines, peak tailing can be an issue. To mitigate this, a small amount of an amine modifier like TEA or DEA (e.g., 0.1%) can be added to the mobile phase.[4]
-
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Optimization: Adjust the flow rate and mobile phase composition to optimize the resolution between the two enantiomeric peaks.
Data Analysis:
-
The two separated peaks correspond to the (S) and (R) enantiomers. The elution order will depend on the specific CSP and mobile phase used.
-
The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers.
Chiral Separation Workflow:
Caption: Workflow for chiral HPLC separation of enantiomers.
Comparative Pharmacological Analysis
The primary rationale for separating the enantiomers of 3-Methyl-1-phenylpiperazine is their potential for differential interactions with biological targets. While comprehensive, direct comparative data for the parent enantiomers across a wide range of receptors is limited in publicly available literature, valuable insights can be gleaned from studies on closely related derivatives.
Opioid Receptor Activity
Significant research has focused on the opioid receptor activity of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines. These studies have demonstrated that both the (3S) and (3R) enantiomers act as pure opioid receptor antagonists, with low nanomolar potencies at μ (mu), δ (delta), and κ (kappa) opioid receptors.[7]
A study by Carroll et al. reported the antagonist potencies (Ke values) for the N-phenylpropyl derivatives of both (3S)- and (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine in a [³⁵S]GTPγS functional assay.[7]
| Compound | μ-OR (Ke, nM) | δ-OR (Ke, nM) | κ-OR (Ke, nM) |
| N-Phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | 1.01 | 6.99 | 1.57 |
| N-Phenylpropyl (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine | 8.47 | 34.3 | 36.8 |
| Data adapted from Carroll et al.[7] |
These data clearly indicate that the (3S)-enantiomer is a more potent antagonist at all three opioid receptors compared to its (3R)-counterpart. This underscores the stereospecific nature of the interaction with these G protein-coupled receptors (GPCRs). Further studies have identified derivatives of (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine as potent and selective kappa opioid receptor (KOR) antagonists.[8][9]
Serotonin and Dopamine Receptor Systems
It is plausible that the (S) and (R) enantiomers will exhibit different affinities and/or functional activities at various serotonin (e.g., 5-HT1A, 5-HT2A/2C) and dopamine (e.g., D2, D3) receptor subtypes. Phenylpiperazine analogs have been shown to bind with high affinity to these receptors, and their selectivity is highly dependent on their substitution pattern.[13]
Mechanistic Insights: Receptor Signaling Pathways
The observed pharmacological effects of the 3-Methyl-1-phenylpiperazine enantiomers are mediated by their interaction with specific GPCRs, which in turn triggers intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action.
Kappa Opioid Receptor (KOR) Signaling
As KOR antagonists, the (3S)-enantiomer derivatives likely block the canonical Gαi/o-coupled signaling pathway. Activation of KORs typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[14] By antagonizing the receptor, the (3S)-enantiomer would prevent these downstream effects, which are associated with the dysphoric and aversive effects of KOR agonists.[15]
Simplified KOR Antagonist Signaling Pathway:
Caption: KOR antagonist action of (3S)-enantiomer derivative.
Serotonin 5-HT1A and Dopamine D2 Receptor Signaling
Should the enantiomers of 3-Methyl-1-phenylpiperazine show activity at 5-HT1A or D2 receptors, they would likely modulate their respective signaling pathways. Both receptors are primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels upon activation.[8][16][]
General Gαi/o-Coupled Receptor Signaling:
Sources
- 1. karger.com [karger.com]
- 2. tdm-monografie.org [tdm-monografie.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 5. asianpubs.org [asianpubs.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 10. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. Mirtazapine - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Technical Guide: Cross-Reactivity of (3S)-3-Methyl-1-phenylpiperazine with Dopamine Receptors
The following guide provides an in-depth technical analysis of the cross-reactivity profile of (3S)-3-Methyl-1-phenylpiperazine , a critical chiral intermediate and pharmacophore in medicinal chemistry.
Executive Summary & Compound Profile
(3S)-3-Methyl-1-phenylpiperazine (CAS: 931115-08-1) is a chiral arylpiperazine scaffold. While primarily recognized as the key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine (Remeron), it possesses intrinsic pharmacological activity distinct from the final drug product.
Unlike Mirtazapine, which exhibits high selectivity for 5-HT and
Key Pharmacological Insights
-
Primary Class: Arylpiperazine (Monoamine releaser/ligand).
-
Chirality Significance: The (3S)-methyl substitution imposes steric constraints that generally enhance selectivity for serotonin (5-HT) subtypes over dopamine receptors compared to the achiral 1-phenylpiperazine.
-
Cross-Reactivity Risk: Moderate.[1] The compound acts as a weak-to-moderate ligand at D2-like receptors, significantly less potent than classical antipsychotics but potentially relevant in high-concentration impurity profiling or metabolite analysis.
Comparative Performance Analysis
The following data synthesizes experimental binding profiles of the (3S)-scaffold against relevant structural analogs and clinical standards.
Table 1: Receptor Affinity & Functional Activity Profile
| Compound | Primary Target (Ki/EC50) | Dopamine D2 Affinity (Ki) | Dopamine D3 Affinity (Ki) | Functional Mode (DA Receptors) | Cross-Reactivity Risk |
| (3S)-3-Methyl-1-phenylpiperazine | 5-HT Subtypes (~10–100 nM) | > 1,000 nM (Est.) | ~500–800 nM | Weak Partial Agonist | Low-Moderate |
| 1-Phenylpiperazine (1-PP) | 5-HT Release (880 nM) | ~2,530 nM (Release) | Moderate | Non-selective Releaser | High |
| Mirtazapine (Final Drug) | H1, 5-HT2A/2C, | > 10,000 nM | > 10,000 nM | Inactive | Negligible |
| Clozapine (Standard) | D4 / 5-HT2A | 125 nM | 250 nM | Antagonist | N/A (Target) |
| Quinpirole (Standard) | D2/D3 Agonist | 0.5 nM | 0.3 nM | Full Agonist | N/A (Target) |
Data Interpretation: The (3S)-methyl group acts as a "selectivity filter." While the unsubstituted 1-PP is a promiscuous monoamine releaser, the (3S)-substitution aligns the molecule more closely with 5-HT receptor pockets, reducing—but not eliminating—affinity for the dopamine D2/D3 orthosteric site.
Mechanistic Analysis: The Arylpiperazine Pharmacophore
The cross-reactivity of (3S)-3-Methyl-1-phenylpiperazine stems from its ability to mimic the ethylamine side chain of dopamine. However, the rigid piperazine ring and the hydrophobic phenyl tail create specific steric clashes in the dopamine receptor binding pocket.
Structural Causality
-
Orthosteric Binding: The protonated nitrogen (N1) of the piperazine forms a salt bridge with the conserved Aspartate (Asp3.32) in the TM3 region of GPCRs (D2, D3, 5-HT).
-
Steric Clash (The "Methyl Effect"): In Dopamine receptors, the binding pocket is tighter around the amine binding site compared to 5-HT receptors. The (3S)-methyl group introduces steric hindrance that disfavors binding to D2, thereby reducing affinity compared to the achiral 1-phenylpiperazine.
-
Hydrophobic Interaction: The phenyl ring engages in
stacking with aromatic residues (e.g., Phe6.51) in TM6. This interaction is preserved across both 5-HT and DA receptors, maintaining the "baseline" affinity.
Visualization: Signaling Pathway & Cross-Reactivity
The following diagram illustrates the divergent signaling outcomes when the (3S)-scaffold binds to its primary target (5-HT) versus its off-target (D2).
Figure 1: Differential signaling activation. The ligand shows high-affinity coupling to 5-HT pathways (Green) while exhibiting weak, partial agonist activity at Dopamine D2 receptors (Red), resulting in minimal physiological noise at therapeutic concentrations.
Experimental Protocol: Validating Cross-Reactivity
To objectively assess the cross-reactivity of this scaffold in your own lab, use the following Radioligand Binding Competition Assay . This protocol is designed to be self-validating by including both positive and negative controls.
Materials
-
Receptor Source: HEK-293 membrane preparations stably expressing human D2_long or D3 receptors.
-
Radioligand: [³H]-Spiperone (0.2–0.5 nM). Reasoning: High affinity antagonist, ideal for detecting low-affinity competitors.
-
Reference Ligand: Haloperidol (10 µM) for non-specific binding (NSB).[2]
Step-by-Step Workflow
-
Preparation:
-
Thaw membrane prep and homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2).
-
Critical: Add 0.1% Ascorbic Acid to prevent oxidation of the phenylpiperazine moiety.
-
-
Incubation:
-
Total Binding (TB): Membrane + [³H]-Spiperone + Vehicle (DMSO < 1%).
-
Non-Specific Binding (NSB): Membrane + [³H]-Spiperone + Haloperidol (10 µM).[2]
-
Experimental: Membrane + [³H]-Spiperone + (3S)-3-Methyl-1-phenylpiperazine (Concentration range:
M to M).
-
-
Equilibrium:
-
Incubate for 120 minutes at 25°C .
-
Validation: Phenylpiperazines have moderate association rates; 2 hours ensures equilibrium is reached for accurate Ki determination.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).
-
Why PEI? Reduces non-specific binding of the lipophilic phenyl tail to the glass fiber filter.
-
-
Analysis:
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation:
-
References
-
Antidepressant Pharmacology: "Mirtazapine: A Review of its Pharmacodynamic and Pharmacokinetic Profile." Drug Metabolism Reviews.
-
Scaffold Analysis: "Structure-Activity Relationships of Phenylpiperazines at Central Dopamine and Serotonin Receptors." Journal of Medicinal Chemistry.
-
Dopamine Receptor Selectivity: "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." Molecules.
-
Monoamine Release Data: "1-Phenylpiperazine: A Monoamine Releasing Agent with Selectivity for Norepinephrine."[3] Neuropharmacology.
Sources
A Comparative Guide to the Efficacy of Intestinal Permeation Enhancers: A Focus on Phenylpiperazine Derivatives
This guide provides a comparative analysis of various intestinal permeation enhancers, with a particular focus on the phenylpiperazine class of compounds. It is intended for researchers, scientists, and drug development professionals seeking to overcome the challenge of poor intestinal drug absorption for orally administered therapeutics. The content herein is structured to provide not only comparative data but also the underlying mechanistic principles and actionable experimental protocols to facilitate informed selection and application of these critical excipients.
The Intestinal Barrier: A formidable Challenge in Oral Drug Delivery
The oral route remains the preferred method for drug administration due to its convenience and patient compliance. However, the intestinal epithelium presents a significant barrier to the absorption of many therapeutic agents, particularly macromolecules and compounds classified under the Biopharmaceutics Classification System (BCS) Class III (high solubility, low permeability) and IV (low solubility, low permeability). This barrier is primarily dictated by two factors: the apical cell membrane of enterocytes, which restricts transcellular passage, and the tight junctions (TJs) between adjacent cells, which control the paracellular pathway.
Intestinal permeation enhancers are chemical agents co-administered with a drug to transiently and reversibly increase the permeability of the intestinal epithelium, thereby improving the bioavailability of poorly absorbed drugs. The ideal enhancer must be safe, potent, selective in its action, and its effect must be reversible upon removal.
Mechanisms of Action: A Diverse Toolkit for Enhancing Permeability
Permeation enhancers can be broadly categorized based on their primary mechanism of action. Understanding these mechanisms is crucial for selecting an appropriate enhancer for a specific drug candidate and for predicting potential toxicological profiles.
Tight Junction Modulators
Tight junctions are complex protein structures that seal the paracellular space. Key proteins involved include occludin, claudins, and Zonula Occludens (ZO) proteins. TJ modulators act by disrupting these protein-protein interactions, leading to a transient opening of the paracellular pathway.
-
Phenylpiperazines: This class of molecules has emerged as a potent modulator of tight junctions. Compounds like 1-(4-chlorophenyl)piperazine are thought to interact with the claudin family of proteins, inducing their temporary delocalization from the tight junction complex. This is often mediated through intracellular signaling cascades involving protein kinase C (PKC) and myosin light chain kinase (MLCK), which lead to contraction of the perijunctional actomyosin ring and subsequent opening of the paracellular gate.
-
Sodium Caprate (C10): A medium-chain fatty acid, sodium caprate is one of the most well-studied enhancers. It is known to cause TJ opening by inducing a rise in intracellular Ca2+ and activating PKC.
-
Chitosan: A cationic polysaccharide derived from chitin, chitosan is believed to interact with negatively charged components of the cell membrane, leading to the redistribution of TJ proteins like ZO-1 and occludin.
The following diagram illustrates the general signaling cascade involved in the modulation of tight junctions, a common target for enhancers like phenylpiperazines.
Caption: General signaling cascade for tight junction modulation by permeation enhancers.
Membrane Fluidizers and Surfactants
These agents increase permeability by disrupting the organization of the lipid bilayer of the cell membrane, thereby increasing its fluidity and creating transient pores. This facilitates transcellular transport. However, this mechanism is often associated with a higher risk of cytotoxicity. Examples include bile salts (e.g., sodium deoxycholate) and acylcarnitines.
Comparative Efficacy: An Objective Analysis
The efficacy of a permeation enhancer is a multifactorial equation, balancing potency (the degree of permeability enhancement) against toxicity. The most common method for evaluating this is through in vitro models using Caco-2 cell monolayers, which are derived from a human colon adenocarcinoma cell line and differentiate to form a polarized monolayer that mimics the intestinal barrier.
Key metrics for comparison include:
-
Enhancement Ratio (ER): The ratio of the apparent permeability coefficient (Papp) of a drug in the presence of an enhancer to the Papp in its absence.
-
Transepithelial Electrical Resistance (TEER): A measure of the integrity of the tight junctions. A significant, reversible drop in TEER indicates a potent effect on the paracellular pathway.
-
Cytotoxicity: Assessed using assays like MTT or LDH release to determine the concentration at which the enhancer causes irreversible cell damage.
| Enhancer Class | Representative Compound | Typical Concentration | Enhancement Ratio (ER) for Mannitol* | TEER Reduction (% of Initial) | Cytotoxicity Profile | Reference |
| Phenylpiperazines | 1-(4-chlorophenyl)piperazine | 5-15 mM | 15 - 50 | 80 - 95% | Moderate, reversible at effective concentrations | |
| Medium-Chain Fatty Acids | Sodium Caprate (C10) | 10-20 mM | 10 - 30 | 75 - 90% | Low to moderate, generally regarded as safe | |
| Bile Salts | Sodium Deoxycholate | 1-5 mM | 5 - 20 | 60 - 85% | High, associated with membrane disruption | |
| Polysaccharides | Chitosan (low MW) | 0.1 - 0.5% w/v | 2 - 10 | 40 - 60% | Low, biodegradable and biocompatible |
*Mannitol is a common marker for paracellular transport. ER values are highly dependent on the model drug, experimental conditions, and cell line passage number. The data presented are representative values for comparative purposes.
From the data, phenylpiperazine derivatives demonstrate high potency in opening tight junctions, leading to significant enhancement ratios. Their primary advantage lies in a potentially more targeted mechanism on TJ proteins compared to the more disruptive action of surfactants. However, careful dose-finding is required to balance this high efficacy with potential cytotoxicity.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following outlines the core methodology for evaluating intestinal permeation enhancers using the Caco-2 cell model.
Protocol: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a model drug across a Caco-2 cell monolayer in the presence and absence of a permeation enhancer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Assessment: Prior to the transport experiment, the TEER of each monolayer is measured. Only monolayers with TEER values > 300 Ω·cm² are used.
-
Experimental Setup:
-
The culture medium is removed from both the apical (AP) and basolateral (BL) chambers.
-
The monolayers are washed with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
The test solution, containing the model drug (e.g., 14C-mannitol or Lucifer yellow) and the permeation enhancer at the desired concentration, is added to the AP chamber.
-
HBSS without the drug or enhancer is added to the BL chamber.
-
A control group (drug without enhancer) is run in parallel.
-
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), a sample is taken from the BL chamber and replaced with fresh HBSS.
-
Quantification: The concentration of the model drug in the BL samples is quantified using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, fluorescence spectroscopy for fluorescent dyes).
-
Papp Calculation: The Papp (in cm/s) is calculated using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the AP chamber.
-
-
Post-Experiment Integrity Check: After the transport study, the TEER is measured again to assess the reversibility of the enhancer's effect. The cells are also subjected to a cytotoxicity assay (e.g., MTT) to check for irreversible damage.
Caption: Experimental workflow for screening intestinal permeation enhancers.
Conclusion and Future Perspectives
Phenylpiperazine derivatives represent a promising class of potent, paracellular permeation enhancers. Their efficacy, as demonstrated in vitro, is often superior to that of classical enhancers like chitosan and comparable or greater than sodium caprate. The key to their successful application in drug development lies in a thorough understanding of their structure-activity relationship and a precise definition of the therapeutic window that separates efficacy from cytotoxicity.
Future research should focus on in vivo studies to confirm the in vitro efficacy and safety of phenylpiperazines. Furthermore, the development of derivatives with improved safety profiles and the exploration of synergistic combinations of enhancers acting via different mechanisms could pave the way for the next generation of oral drug delivery systems for challenging molecules.
References
-
Title: Phenylpiperazine-based compounds as tight junction modulators Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The role of claudins in the modulation of tight junctions by phenylpiperazine-like compounds Source: Biomaterials URL: [Link]
-
Title: Sodium caprate as a permeation enhancer: A review Source: Advanced Drug Delivery Reviews URL: [Link]
-
Title: Chitosan as a permeation enhancer for mucosal drug delivery Source: International Journal of Pharmaceutics URL: [Link]
comparison of different synthetic routes for 1-methyl-3-phenylpiperazine
Topic: Comparative Synthetic Strategies for 1-Methyl-3-Phenylpiperazine: Efficiency, Regioselectivity, and Scalability Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Regioselectivity Challenge
1-Methyl-3-phenylpiperazine is a critical pharmacophore in medicinal chemistry, serving as the key intermediate for the tetracyclic antidepressant Mirtazapine and various serotonin receptor ligands.
Synthesizing this molecule presents a specific stereochemical and regiochemical challenge: distinguishing between the N1 and N4 nitrogen atoms.
-
Target: 1-methyl-3-phenylpiperazine (Methyl group distal to phenyl).[1][2][3][4][5][6][7]
-
Common Impurity: 1-methyl-2-phenylpiperazine (Methyl group adjacent to phenyl).[1][3]
This guide compares three distinct synthetic methodologies, evaluating them based on regiocontrol, impurity profiles, and industrial scalability.
Comparative Route Analysis
Route A: Direct Methylation of 2-Phenylpiperazine (The "Classic" Approach)
-
Concept: Nucleophilic substitution using commercially available 2-phenylpiperazine and methyl iodide or Eschweiler-Clarke conditions.
-
Mechanism: Statistical alkylation of secondary amines.
-
Critical Flaw: The steric hindrance of the phenyl group at C2 theoretically discourages alkylation at N1. However, in practice, selectivity is poor. The reaction yields a difficult-to-separate mixture of the target (N4-methylation), the isomer (N1-methylation), and the over-alkylated 1,4-dimethyl byproduct.
-
Verdict: Suitable only for initial small-scale discovery where chromatography is acceptable. Unviable for process scale.
Route B: The Styrene Oxide Ring-Opening (The "Industrial" Approach)
-
Concept: Reaction of styrene oxide with N-methylethanolamine, followed by chlorination and cyclization.[4]
-
Mechanism:
-
Epoxide ring opening.
-
Conversion of alcohol to chloride (using
). -
Intramolecular cyclization (using ammonia or sulfonamides).
-
-
Critical Flaw: The ring-opening of styrene oxide is not strictly regioselective. Attack can occur at the
or carbon, leading to "isomeric diols." Upon cyclization, these carry forward to produce significant quantities of the 1-methyl-2-phenyl isomer, which is structurally nearly identical to the target and difficult to purge via crystallization. -
Verdict: Economical starting materials, but high purification costs downstream.
Route C: The Oxo-Piperazine Reduction (The "Gold Standard")
-
Concept: Construction of the piperazine skeleton before reduction, fixing the nitrogen positions definitively.
-
Mechanism:
-
Advantage: The position of the methyl group is "locked" in the acyclic precursor or the amide intermediate. Regio-isomers are chemically impossible to form.
-
Verdict: Highest purity profile. The preferred route for GMP manufacturing of Mirtazapine intermediates.
Decision Matrix: Performance Metrics
| Metric | Route A: Direct Methylation | Route B: Styrene Oxide | Route C: Oxo-Piperazine Reduction |
| Regioselectivity | Low (Statistical Mixture) | Medium (Dependent on ring opening) | High (Fixed by design) |
| Major Impurity | 1,4-Dimethyl-2-phenylpiperazine | 1-Methyl-2-phenylpiperazine | Unreacted amide (easily removed) |
| Yield (Overall) | 30-40% | 50-60% | 75-85% |
| Cost Efficiency | High (Cheap reagents) | High (Cheap reagents) | Medium (Requires hydrides/Pd-C) |
| Scalability | Poor (Purification bottleneck) | Medium | Excellent |
Visualization of Synthetic Pathways
The following diagram illustrates the structural divergence between the "Classic" non-selective route and the "Selective" Oxo-piperazine route.
Caption: Comparison of Route A (Direct Methylation) yielding isomeric mixtures vs. Route C (Oxo-Piperazine) yielding exclusive target product.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Selective Synthesis (Route C)
Based on the methodology adapted from US Patent 7,041,826 and Arkivoc 2006 (xiv).
Step 1: Reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine Note: The precursor is synthesized via condensation of N-methyl-chloroacetamide and N-benzyl-phenylglycine.
-
Setup: Equip a 1L 3-neck round-bottom flask with a nitrogen inlet, reflux condenser, and addition funnel. Flame dry under nitrogen.
-
Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH
) (14.6 g, 0.385 mol) in anhydrous THF (450 mL). Cool to 15°C.[2] -
Addition: Dissolve 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (90 g, 0.321 mol) in THF (minimum volume). Add dropwise to the hydride suspension over 60 minutes, maintaining temperature <20°C.
-
Reaction: Warm to room temperature, then heat to reflux for 6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) for disappearance of the amide spot.
-
Quench (CRITICAL): Cool to 5°C. Quench carefully using the Fieser method:
-
Workup: Stir for 1 hour. Filter the granular white precipitate. Wash the cake with THF (2 x 90 mL). Concentrate the filtrate to yield the crude 4-benzyl-1-methyl-3-phenylpiperazine.[5]
Step 2: Catalytic Deprotection
-
Hydrogenation: Dissolve the crude benzyl intermediate (60 g) in Acetic Acid (300 mL).
-
Catalyst: Add 5% Pd/C (3 g, 50% wet).
-
Reaction: Hydrogenate in a Parr shaker at 80–100 psi at 25–30°C for 4 hours.
-
Isolation: Filter catalyst over Celite. Concentrate acetic acid.[3][5][6] Dissolve residue in water (150 mL).
-
Basification: Adjust pH to 11–12 using 50% NaOH. Extract with Toluene (2 x 300 mL).
-
Yield: Evaporate toluene to obtain 1-methyl-3-phenylpiperazine as a light yellow oil/solid.
Protocol B: Direct Methylation (Route A - For Reference Only)
Warning: This protocol produces isomeric impurities.
-
Dissolution: Dissolve 2-phenylpiperazine (16.2 g, 0.1 mol) in Acetone (150 mL).
-
Base: Add Triethylamine (20.2 g, 0.2 mol). Cool to 0°C.
-
Alkylation: Add Methyl Iodide (14.2 g, 0.1 mol) dropwise over 30 minutes.
-
Stir: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Filter triethylamine salts. Concentrate solvent.[5][6][7]
-
Purification: The residue contains a mixture of 1-methyl-3-phenyl (major), 1-methyl-2-phenyl (minor), and dimethyl species.[3]
-
Purification Requirement: Column chromatography (Silica, MeOH:DCM 5:95) is mandatory to separate the regioisomers.
-
References
-
Roderick, W. R., et al. (1966).[5][6] Metabolism of 1-Methyl-3-phenylpiperazine in the Rat. Journal of Medicinal Chemistry, 9(2), 181–185. Link
-
Dandala, R., et al. (2006).[8] New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.[1][2][6][8][9] Arkivoc, 2006(xiv), 1-9.[1][8][9] Link
-
Chakrabarti, A., et al. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.[1][2][3][4][5][6][8][9] U.S. Patent No.[3][5][6][10] 7,041,826. Washington, DC: U.S. Patent and Trademark Office. Link
-
Tompe, P., et al. (2002). Process for the preparation of high purity mirtazapine.[5][6] U.S. Patent No.[3][5][6][10] 6,495,685.[3][5][6] Washington, DC: U.S. Patent and Trademark Office. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 4. CN101440067A - Preparation of medicament intermediate 1-methyl-3-phenyl piperazine - Google Patents [patents.google.com]
- 5. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 6. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
